molecular formula C4H9NOS B13528366 3-(Aminomethyl)thietan-3-ol

3-(Aminomethyl)thietan-3-ol

Cat. No.: B13528366
M. Wt: 119.19 g/mol
InChI Key: BGRLIYCESQGJLP-UHFFFAOYSA-N
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Description

3-(Aminomethyl)thietan-3-ol is a chemical compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles. This compound is characterized by the presence of an aminomethyl group and a hydroxyl group attached to the thietane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)thietan-3-ol can be achieved through several methods. One common approach involves the reaction of epichlorohydrin with hydrogen sulfide in the presence of a base such as potassium hydroxide. This reaction yields 3-thietanol, which can then be further modified to introduce the aminomethyl group . Another method involves the use of oxiran-2-yl methanol (glycidol) as a starting material, which undergoes a series of reactions to form the desired thietane compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications .

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)thietan-3-ol involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, modulating their activity and affecting biochemical pathways. For example, it has been studied as a potential inhibitor of cyclooxygenase and lipoxygenase, enzymes involved in the biosynthesis of eicosanoids . The compound’s unique structure allows it to interact with these enzymes, leading to changes in their activity and subsequent biological effects .

Properties

IUPAC Name

3-(aminomethyl)thietan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NOS/c5-1-4(6)2-7-3-4/h6H,1-3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRLIYCESQGJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1)(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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